Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a chemical compound that belongs to the quinolizine family. This compound is known for its unique structure, which includes a quinolizine ring system with a chlorine atom at the 8th position, a keto group at the 4th position, and an ethyl ester group at the 3rd position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a selective fluorophore . Its primary target is Magnesium (Mg) . Magnesium is a crucial element in the body that plays a vital role in many biochemical reactions, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Mode of Action
The compound shows a strong fluorescent response to Magnesium . This suggests that it likely interacts with Magnesium ions in the body, possibly binding to them and causing a change in its fluorescence properties.
Biochemical Pathways
The exact biochemical pathways affected by this compound are not explicitly mentioned in the available resources. Given its interaction with Magnesium, it could potentially influence pathways where Magnesium plays a key role. Magnesium is involved in over 300 enzyme reactions in the body, including those related to the metabolism of food, synthesis of fatty acids and proteins, and the transmission of nerve impulses .
Result of Action
Given its fluorescent response to magnesium, it could potentially be used as a tool for detecting and measuring the presence and concentration of magnesium in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of anthranilic acid derivatives followed by cyclization . Another approach includes the reaction of aniline derivatives with ethyl α-ethylacetoacetate under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different quinolizine derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other quinolizine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate: This compound has a similar quinoline ring system but differs in the position of the chlorine atom and the presence of additional hydrogen atoms.
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate: This compound has an additional ethyl group at the 1st position, which can affect its chemical properties and biological activities.
Biological Activity
Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate is a compound belonging to the quinolizine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound features a unique structure that includes:
- A quinolizine ring system .
- A chlorine atom at the 8th position.
- A keto group at the 4th position.
- An ethyl ester group at the 3rd position.
These structural characteristics contribute to its reactivity and biological activity, making it a subject of interest in various fields of research.
The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes associated with viral replication, such as HIV integrase . The compound may inhibit these enzymes through competitive inhibition or by mimicking natural substrates.
Target Interactions
- Magnesium (Mg) Binding : this compound acts as a selective fluorophore, showing a strong fluorescent response to magnesium ions. This property suggests its potential utility in detecting and measuring magnesium concentrations in biological systems .
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that quinolizine derivatives have broad-spectrum antimicrobial activities, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
- Antiviral Activity : The compound's interaction with HIV integrase positions it as a candidate for antiviral drug development .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Study on HIV Integrase Inhibition
A study synthesized various derivatives of 4-oxo-4H-quinolizine and evaluated their inhibitory effects on HIV integrase. The results indicated that while some derivatives showed promising activity, ethyl 8-chloro derivatives required further optimization for enhanced efficacy .
Compound | IC50 (μg/mL) | Notes |
---|---|---|
Ethyl 8-chloro derivative | >100 | Less than 50% inhibition at this concentration |
Fluorescent Response to Magnesium
Research highlighted the compound's ability to selectively bind magnesium ions, demonstrating a significant fluorescent response. This property is crucial for developing fluorescent indicators for intracellular magnesium measurement .
Parameter | Value |
---|---|
Dissociation Constant | ~1.0 mM |
Fluorescent Response | Strong to Mg²⁺ |
Properties
IUPAC Name |
ethyl 8-chloro-4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSYYXAPXKCOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391377 | |
Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139161-20-9 | |
Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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